molecular formula C19H20N4O3 B2838647 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-24-6

3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2838647
M. Wt: 352.394
InChI Key: UQFIEALDDVDPRG-UHFFFAOYSA-N
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Description

“3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C19H20N4O3 and a molecular weight of 352.3941. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state2. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.



Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design2. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2. However, specific synthesis methods for “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” were not found in the retrieved papers.



Molecular Structure Analysis

The molecular structure of “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” consists of a piperidine ring attached to a pyrazine ring via an ether and acetyl linkage1. The exact 3D structure and conformation would require further computational or experimental studies.



Chemical Reactions Analysis

The chemical reactivity of “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” would be influenced by its functional groups, including the ether, acetyl, and nitrile groups. However, specific chemical reactions involving this compound were not found in the retrieved papers.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” would depend on its molecular structure. However, specific physical and chemical properties were not found in the retrieved papers.


Scientific Research Applications

Synthesis and Reactivity

Compounds with similar structural components have been synthesized for various purposes, including the development of new pharmaceuticals, materials, and chemical reactions. For instance, the synthesis of new 3,4-dihydropyrano[c]chromene derivatives has been explored for their potential as acetylcholinesterase inhibitors, indicating a focus on neurodegenerative disorders treatment research (Younes Bouazizi, Anis Romdhane, H. Jannet, 2014). Similarly, the construction of novel pyrazole and thiazole derivatives through reactions involving chloroacetonitrile highlights the chemical flexibility and potential utility of these compounds in synthesizing biologically active molecules (Ali Khalil, G. A. Elsayed, H. A. Mohamed, A. Raafat, 2017).

Biological Activity and Applications

The biological activity of similar compounds has been a significant area of research, with studies focusing on antimicrobial, anticancer, and enzyme inhibition properties. For instance, new pyridines derived from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have been evaluated for their antibacterial and antitumor activities, demonstrating the potential therapeutic applications of such compounds (Safaa I. Elewa, A. Abdelhamid, A. Hamed, E. Mansour, 2021). Additionally, the synthesis of new pyrazolo[5, 1-c][1, 2, 4]triazines from 5-aminopyrazole and their study on biological activity and cytotoxicity further exemplify the interest in developing compounds with potential for cancer treatment (Wedad M. Al-Adiwish, Maryam A. S. Abubakr, Naowara M. Alarafi, 2017).

Catalytic and Chemical Properties

The catalytic properties of related compounds have also been explored, such as the oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions, demonstrating the potential utility of such compounds in industrial and environmental applications (G. V. Nizova, G. Süss-Fink, G. B. Shul’pin, 1997).

Safety And Hazards

As with any chemical compound, handling “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” should be done with appropriate safety measures. However, specific safety and hazard information was not found in the retrieved papers.


Future Directions

The future directions for research on “3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” could include further studies on its synthesis, chemical reactivity, and potential pharmacological applications. Given the importance of piperidine derivatives in drug design2, this compound could be of interest in the development of new pharmaceuticals.


Please note that this analysis is based on the available information and may not be comprehensive. Further research and expert consultation may be necessary for a more detailed understanding.


properties

IUPAC Name

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-14-4-2-5-15(10-14)25-13-18(24)23-9-3-6-16(12-23)26-19-17(11-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIEALDDVDPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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